9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: is a complex organic compound belonging to the class of purine derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylbenzaldehyde, 1,7-dimethylxanthine, and 2-methylallyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-butylbenzaldehyde and 1,7-dimethylxanthine under acidic conditions.
Alkylation: The intermediate is then subjected to alkylation with 2-methylallyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylallyl group.
Cyclization: The final step involves cyclization to form the tetrahydropyrimido[2,1-f]purine core, which is achieved through heating the intermediate under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and allyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the purine core or the phenyl ring, typically using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its purine core is similar to that of many biologically active compounds, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The purine core is a common motif in many pharmaceuticals, including antiviral and anticancer agents. Research focuses on modifying the substituents to enhance biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves interactions with molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The specific pathways involved depend on the exact structure and substituents of the compound.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the butylphenyl, dimethyl, and methylallyl groups provides a unique steric and electronic environment, potentially leading to novel interactions with biological targets and unique reactivity in chemical transformations.
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-6-7-8-18-9-11-19(12-10-18)27-14-17(4)15-28-20-21(25-23(27)28)26(5)24(31)29(22(20)30)13-16(2)3/h9-12,17H,2,6-8,13-15H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNLZARJICJAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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